molecular formula C7H10N2 B156321 (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile CAS No. 133366-32-2

(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile

Cat. No.: B156321
CAS No.: 133366-32-2
M. Wt: 122.17 g/mol
InChI Key: PFAUUHBCMMOTPG-RQJHMYQMSA-N
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Description

(3R,4S)-1-Azabicyclo[221]heptane-3-carbonitrile is a nitrogen-containing heterocyclic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization reactions and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can produce oxygenated derivatives of the compound, while reduction reactions can yield different nitrogen-containing bicyclic structures.

Scientific Research Applications

(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which can be further functionalized to introduce various functional groups. This makes it a versatile building block in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-3-7-5-9-2-1-6(7)4-9/h6-7H,1-2,4-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAUUHBCMMOTPG-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]1[C@H](C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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